molecular formula C24H20ClN5O2S B2815265 N-(3-chlorophenyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 899760-85-1

N-(3-chlorophenyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No. B2815265
CAS RN: 899760-85-1
M. Wt: 477.97
InChI Key: VGNOYPFPUWOADX-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C24H20ClN5O2S and its molecular weight is 477.97. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Potential and Selective Activity

Anticancer Potential of Triazoloquinazolines Triazoloquinazoline scaffolds, including N-(3-chlorophenyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine, have been recognized for their potential in cancer treatment. For example, certain derivatives have shown selective anticancer activity against ovarian cancer OVCAR-4 cells and lung cancer EKVX cells, with lower toxicity compared to established drugs like doxorubicin, indicating a promising direction for further research and drug development (Pokhodylo et al., 2020).

Receptor Antagonist and Binding Affinity

Adenosine Receptor Antagonism Derivatives of triazoloquinazolines, such as N-(3-chlorophenyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine, have been identified as potent adenosine receptor antagonists. Notably, certain compounds exhibit high affinity for various adenosine receptors (AR), indicating potential applications in treating diseases where AR modulation is beneficial (Burbiel et al., 2016).

Antimicrobial and Nematicidal Properties

Antimicrobial and Nematicidal Activity Some triazoloquinazoline derivatives have demonstrated significant antimicrobial and nematicidal activities, presenting a new avenue for the development of potent agents against a variety of bacterial, fungal, and nematode species. The presence of electron-withdrawing substituents like chlorophenyl and nitrophenyl has been linked to enhanced activity, comparable to standard drugs such as Ampicillin and Amphotericin B (Reddy et al., 2016).

properties

IUPAC Name

N-(3-chlorophenyl)-3-(4-propan-2-ylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN5O2S/c1-15(2)16-10-12-19(13-11-16)33(31,32)24-23-27-22(26-18-7-5-6-17(25)14-18)20-8-3-4-9-21(20)30(23)29-28-24/h3-15H,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGNOYPFPUWOADX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine

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